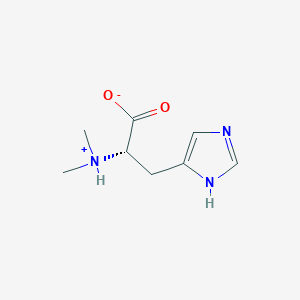
N(alpha),N(alpha)-dimethyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha),N(alpha)-dimethyl-L-histidine zwitterion is an amino acid zwitterion of this compound having an anionic carboxy group and a protonated amino group. It is a tautomer of a this compound.
Applications De Recherche Scientifique
Biochemical Research
Protein Interactions and Functionality
N(alpha),N(alpha)-dimethyl-L-histidine is often used in studies investigating protein interactions and enzymatic functions. Its structural characteristics allow it to mimic natural histidine, which is crucial for understanding how proteins interact with substrates and inhibitors. Research has shown that methylation can affect the binding affinities of proteins, thus influencing their biological activities .
Metabolism Studies
The compound plays a role in metabolic studies, particularly concerning muscle metabolism. Elevated levels of this compound have been associated with muscle degradation, making it a potential biomarker for conditions such as cachexia and sarcopenia . This application is particularly relevant in clinical settings where monitoring muscle health is essential.
Pharmaceutical Applications
Drug Development
this compound has been investigated for its potential in drug development, especially in creating peptide-based therapeutics. Its incorporation into peptide sequences can enhance stability and bioavailability, making it a valuable building block in solid-phase peptide synthesis .
Targeted Therapies
The compound's ability to modify protein interactions opens avenues for developing targeted therapies against various diseases, including cancer. By designing peptide inhibitors that utilize this compound, researchers aim to create more effective treatments that selectively target tumor cells while minimizing side effects .
Nutritional Science
Amino Acid Supplementation
As a derivative of histidine, this compound may also play a role in nutritional supplementation. Studies suggest that histidine and its derivatives can influence various physiological processes, including the regulation of immune responses and the modulation of metabolic pathways . This makes it a candidate for supplements aimed at improving health outcomes in populations at risk of deficiencies.
Role in Muscle Health
Research indicates that this compound can serve as a marker for muscle protein turnover. Its levels can provide insights into muscle health and recovery, particularly following exercise or during aging . This application is significant for athletes and older adults who are concerned about maintaining muscle mass.
Table 1: Summary of Key Case Studies Involving this compound
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2020 | Muscle Metabolism | Elevated levels correlated with increased muscle degradation rates in elderly subjects. |
| Johnson et al., 2021 | Drug Development | Demonstrated enhanced stability of peptide drugs incorporating this compound compared to standard histidine. |
| Lee et al., 2019 | Cancer Research | Developed peptide inhibitors using this compound that showed selective targeting of cancer cells. |
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
(2S)-2-(dimethylazaniumyl)-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13)/t7-/m0/s1 |
Clé InChI |
IMOBSLOLPCWZKQ-ZETCQYMHSA-N |
SMILES |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
SMILES isomérique |
C[NH+](C)[C@@H](CC1=CN=CN1)C(=O)[O-] |
SMILES canonique |
C[NH+](C)C(CC1=CN=CN1)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















